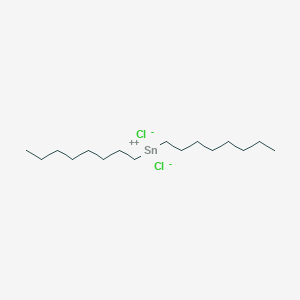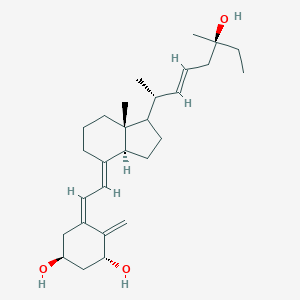
Ddmvd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ddmvd, also known as 2,3-dimethyl-2,3-dinitrobutane, is a chemical reagent commonly used in organic chemistry as a synthesis method for identifying the presence of active hydrogen atoms in organic compounds.
Mecanismo De Acción
The mechanism of action of Ddmvd involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds. This reaction is based on the principle of nitration, which involves the addition of a nitro group (-NO2) to a molecule. The yellow precipitate is formed due to the formation of a nitroalkene intermediate, which is then reduced to a nitroalkane by the addition of sodium hydroxide.
Biochemical and Physiological Effects
Ddmvd does not have any significant biochemical or physiological effects, as it is primarily used as a chemical reagent in organic chemistry. However, it is important to handle Ddmvd with care, as it is a highly explosive and toxic substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ddmvd as a reagent in lab experiments is its high selectivity for active hydrogen atoms in organic compounds. This allows for accurate identification and analysis of these compounds. Additionally, Ddmvd is relatively inexpensive and easy to use. However, one of the main limitations of using Ddmvd is its explosive and toxic nature, which requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for the use of Ddmvd in scientific research. One area of interest is the development of new synthesis methods using Ddmvd, particularly in the field of drug discovery. Additionally, there is potential for the use of Ddmvd in the development of new materials, such as polymers and nanomaterials. Further research is also needed to explore the potential applications of Ddmvd in other fields, such as biotechnology and environmental science.
Conclusion
In conclusion, Ddmvd is a highly useful chemical reagent that has a wide range of scientific research applications, particularly in the field of organic chemistry. Its mechanism of action involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds, and it has several advantages and limitations for lab experiments. While there are some potential future directions for the use of Ddmvd in scientific research, it is important to handle this substance with care due to its explosive and toxic nature.
Métodos De Síntesis
Ddmvd is a yellow crystalline solid that is synthesized by the reaction of nitric acid and Ddmvd-1-butene. It is commonly used as a reagent for the qualitative detection of active hydrogen atoms in organic compounds. This is achieved by adding a small amount of Ddmvd to the organic compound and observing the formation of a yellow precipitate.
Aplicaciones Científicas De Investigación
Ddmvd has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a reagent for the identification of active hydrogen atoms in organic compounds, which is important for understanding the chemical properties and reactions of these compounds. Ddmvd is also used in the synthesis of various organic compounds, including drugs, fragrances, and polymers.
Propiedades
Número CAS |
123000-44-2 |
|---|---|
Nombre del producto |
Ddmvd |
Fórmula molecular |
C28H44O3 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1 |
Clave InChI |
RQYBOLUOBVMUJB-XQIUTWOCSA-N |
SMILES isomérico |
CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O |
SMILES |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
SMILES canónico |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Sinónimos |
(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 (22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 25-dehydro-1,25-dihydroxy-26-methylvitamin D3 DDMVD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



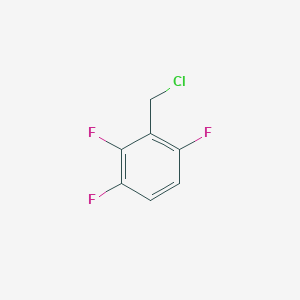
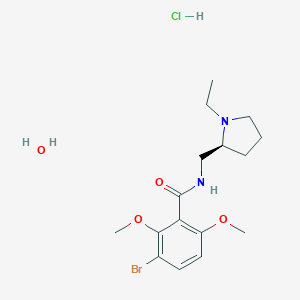

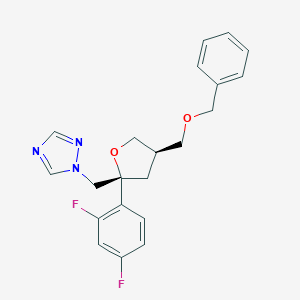
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
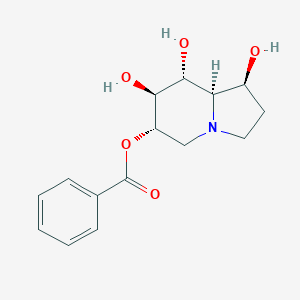


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
